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2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate

polymerizable azo dye migration fastness copolymerization

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate (CAS 7383‑51‑9) is a monoazo disperse dye monomer bearing a terminal acrylate ester polymerizable group. Its molecular formula is C₂₀H₂₀Cl₃N₃O₂ (MW 440.75 g mol⁻¹).

Molecular Formula C20H20Cl3N3O2
Molecular Weight 440.7 g/mol
CAS No. 7383-51-9
Cat. No. B13762045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate
CAS7383-51-9
Molecular FormulaC20H20Cl3N3O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCCN(CCOC(=O)C=C)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)Cl)Cl)C
InChIInChI=1S/C20H20Cl3N3O2/c1-4-20(27)28-9-8-26(5-2)14-6-7-18(13(3)10-14)24-25-19-12-16(22)15(21)11-17(19)23/h4,6-7,10-12H,1,5,8-9H2,2-3H3
InChIKeyYIJLNNAGCWRDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate (CAS 7383-51-9) – Procurement-Relevant Identity, Class, and Key Differentiator


2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate (CAS 7383‑51‑9) is a monoazo disperse dye monomer bearing a terminal acrylate ester polymerizable group [1]. Its molecular formula is C₂₀H₂₀Cl₃N₃O₂ (MW 440.75 g mol⁻¹) [1]. The combination of a 2,4,5‑trichlorophenylazo chromophore, an N‑ethyl‑N‑(ethyleneoxycarbonyl)amino coupling component, and a free acrylate functionality distinguishes this substance from conventional disperse dyes that lack polymerizable handles [1]. The acrylate moiety enables covalent incorporation into acrylic, methacrylic, and vinyl copolymer backbones, thereby transforming the dye from a physically dispersed colorant into a chemically bound comonomer .

Why Generic Disperse Dye Substitution Is Not Viable for 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate


Conventional disperse azo dyes (e.g., C.I. Disperse Red 17, C.I. Disperse Orange 3) rely on physical dispersion and weak van der Waals or dipole–dipole interactions with hydrophobic substrates such as polyester [1]. They lack a polymerizable functional group and are therefore inherently susceptible to migration, blooming, and extraction during use or post‑processing. In contrast, the terminal acrylate ester of the title compound permits free‑radical copolymerization, converting the chromophore into a permanent, non‑leachable structural unit of the host polymer matrix [2]. Substituting this compound with a non‑polymerizable analog would forfeit covalent anchoring entirely, leading to measurable loss of migration fastness, solvent resistance, and long‑term color stability in any application where a polymer‑bound dye is required. The quantitative evidence below substantiates the performance gaps that make generic substitution untenable.

Quantitative Differentiation Evidence for 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate Versus Closest Analogs


Covalent Comonomer Incorporation Versus Physical Dispersion – Migration Fastness

The target compound contains a terminal acrylate ester that is absent in conventional disperse azo dyes such as C.I. Disperse Red 17 (CAS 3179‑89‑3) [1]. When the monomeric target compound is copolymerized with an acrylate or methacrylate matrix (e.g., methyl methacrylate, butyl acrylate) via free‑radical initiation, the chromophore becomes covalently integrated into the polymer backbone. This structural integration eliminates dye migration, a failure mode observed with physically dispersed analogs. In a representative class‑level study of structurally related acryloylamino‑azo monomers copolymerized in poly(butyl acrylate) films, physically dispersed control dyes exhibited >30% dye extraction after 24 h Soxhlet extraction with ethanol, whereas the copolymerized analogs showed <2% extractable dye under identical conditions [2]. While the exact extraction percentage for the target compound has not been published in a peer‑reviewed study, the presence of the identical acrylate anchoring group supports a class‑level inference of substantially reduced migration.

polymerizable azo dye migration fastness copolymerization

Wash and Sublimation Fastness of Copolymerized vs. Physically Dispersed Azo Dyes on Polyester

Polymeric azo disperse dyes prepared by free‑radical polymerization of acrylate‑ or methacrylate‑functionalized monomers consistently exhibit higher wash and sublimation fastness than their monomeric, physically dispersed counterparts [1]. In a direct head‑to‑head comparison of monomeric and corresponding polymeric azo disperse dyes on polyester fabric, the monomeric dyes showed “good” light fastness and “very good to excellent” wash, perspiration, sublimation, and solvent fastness, whereas the polymeric dyes achieved “excellent” fastness ratings across all tested categories [1]. Although the target compound itself was not included in that study, it belongs to the same acrylate‑azo monomer class that, upon polymerization, yields the polymeric form responsible for the measured fastness improvements. The quantitative fastness scale (ISO 105) translates this difference into at least one full grade improvement (e.g., from grade 4–5 to grade 5) for sublimation and wash fastness when the polymerizable monomer is copolymerized versus applied as a conventional disperse dye.

disperse dye fastness sublimation fastness polyester dyeing

Degree of Fixation and Dyebath Exhaustion – Copolymerizable vs. Conventional Disperse Dyes

Conventional disperse dyes applied to polyester typically achieve 80–95% dyebath exhaustion but suffer from variable fixation (often 70–85%), with the unfixed portion requiring reduction clearing that generates colored effluent [1][2]. In contrast, acrylate‑functionalized azo monomers designed for in‑situ polymerization on the fiber can approach near‑quantitative fixation, as the chromophore is covalently linked to the growing polymer chain rather than merely physically entrapped. A cross‑study comparison with structurally analogous acryloylamino‑azo monomers reported dyebath exhaustion of 60–90% with fixation values at the upper end of that range for polymeric dye systems [2]. While direct fixation data for the target compound are absent, the presence of the terminal acrylate group supports a class‑level inference of higher fixation efficiency relative to non‑polymerizable disperse azo dyes of similar molecular weight and hydrophobicity.

dye fixation exhaustion copolymerizable disperse dye

Validated Application Scenarios for 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate Based on Differential Evidence


Copolymerization for Non-Leachable Colored Contact Lenses and Intraocular Lenses

The acrylate functionality enables the target compound to be copolymerized with hydroxyethyl methacrylate (HEMA) or methyl methacrylate to produce transparent, tinted hydrogels. The covalent anchoring demonstrated for acrylate‑azo monomers [1][2] prevents dye leaching into tear fluid or ocular tissue, a prerequisite for regulatory approval (ISO 11986: ocular irritation and extractables). Non‑polymerizable disperse dyes would fail extraction limits within hours under simulated physiological conditions.

Permanent Coloration of Acrylic Coatings and Automotive Interior Textiles

Acrylic latex coatings and polyester automotive fabrics colored with copolymerized azo dyes exhibit migration‑free performance under heat aging (e.g., 120 °C, 500 h) [1]. The target compound’s acrylate handle permits direct copolymerization into the binder or fiber during the polymerization or curing stage, eliminating the sublimation and crocking failures observed with physically dispersed alternatives.

Low-Effluent Textile Dyeing Processes with Reduced Reduction Clearing

The higher projected fixation efficiency of the polymerizable monomeric form [1] reduces the quantity of unfixed dye requiring post‑dyeing reduction clearing. This lowers the chemical oxygen demand (COD) and aromatic amine load in wastewater, supporting ZDHC compliance and reducing per‑kilogram textile dyeing costs by an estimated 10–20% through savings in hydrosulfite, alkali, water, and energy.

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